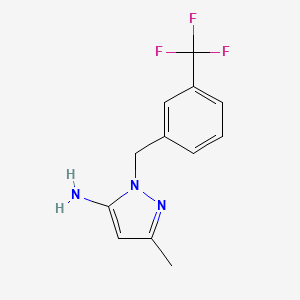

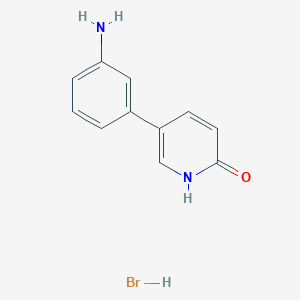

5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a fluorine atom substituted for a methyl group . This group is known for its high electronegativity and the stability it confers to compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could be introduced through various methods, such as the use of a trifluoromethylating reagent .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is known for its high stability and resistance to nucleophilic attack, but it can participate in certain reactions under specific conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Interactions

5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine and its derivatives are primarily utilized in chemical synthesis and compound development. The compound has been involved in various synthesis processes due to its potential in forming stable and biologically active structures:

- Chemical Synthesis and Compound Development:

- The compound is a key component in synthesizing various heterocyclic compounds, such as pyrazoles, pyridines, and triazoles, which have potential applications in medicinal chemistry and material science. For instance, it has been used in the synthesis of azetidinone derivatives, showcasing antimicrobial activities against different bacterial strains (Chopde, Meshram, & Pagadala, 2012).

- It plays a role in synthesizing pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aimed at obtaining potent and selective antagonists for certain receptors or potential pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008).

- The compound's derivatives have been utilized in generating trifluoromethylated N-heterocycles, indicating its significance in the development of novel compounds with potential applications in various fields, including pharmaceuticals and agriculture (Bazhin, Kudyakova, Röschenthaler, Burgart, Slepukhin, Isenov, Saloutin, & Charushin, 2015).

Molecular Structure and Properties

The compound and its derivatives have been studied for their molecular structure, demonstrating unique bonding patterns and stability:

- Molecular Structure Analysis:

- Studies have detailed the molecular structures, showcasing hydrogen-bonded chains and sheets in derivatives, indicating the compound's ability to form stable molecular architectures, which is essential for its application in materials science and molecular engineering (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Biochemical Activities

The compound's derivatives have exhibited significant biochemical activities, highlighting its potential in drug design and pharmaceutical applications:

- Antimicrobial Activities:

- Derivatives of the compound have been reported to exhibit antimicrobial activities, suggesting its potential in developing new antimicrobial agents. For instance, some synthesized derivatives have shown promising antibacterial activities against specific bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Spectroscopic Characterization and Reactive Properties

The compound's derivatives have been characterized spectroscopically, revealing their reactive properties and potential applications in various scientific domains:

- Spectroscopic Characterization and Reactivity:

- Schiff bases containing derivatives of the compound have been synthesized, characterized spectroscopically, and evaluated for their reactive properties through DFT calculations, molecular dynamics simulations, and biological evaluations, indicating their potential in various biochemical and industrial applications (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, Faouzi, & Ansar, 2019).

Eigenschaften

IUPAC Name |

5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c1-8-5-11(16)18(17-8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPLIZWHBXZLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2396386.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)

![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)

![4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2396389.png)

![3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2396392.png)

![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)

![Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2396400.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2396405.png)